

Application Notes and Protocols for Cabozantinib (XL184)

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Compound of Interest

Compound Name: Caboxine A

Cat. No.: B570059

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Disclaimer: Initial searches for "**Caboxine A**" did not yield any relevant scientific data. Based on the similarity of the name and the nature of the inquiry, this document provides information on Cabozantinib, a potent multi-tyrosine kinase inhibitor.

These application notes are intended for researchers, scientists, and drug development professionals investigating the effects of Cabozantinib in a laboratory setting.

Introduction

Cabozantinib (also known as XL184) is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It is a potent inhibitor of MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] Cabozantinib also demonstrates significant inhibitory activity against other RTKs including RET, KIT, AXL, and FLT3.[2][3] By targeting these kinases, Cabozantinib can disrupt key signaling pathways involved in tumor cell proliferation, survival, metastasis, and angiogenesis.[4] These characteristics make it a valuable tool for cancer research and drug development.

Mechanism of Action

Cabozantinib exerts its anti-tumor effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[5][6] The primary targets of Cabozantinib are MET and VEGFR2.[2] Inhibition of the HGF/MET signaling pathway impedes cancer cell proliferation, migration, and invasion.[4] Simultaneously, by blocking the VEGF/VEGFR2 pathway, Cabozantinib inhibits angiogenesis,

the formation of new blood vessels that supply tumors with essential nutrients.[4] The dual inhibition of MET and VEGFR can also help overcome resistance mechanisms that may arise from targeting only one of these pathways.[7]

Downstream of MET and VEGFR2, Cabozantinib has been shown to modulate the PI3K-AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4][8]

Quantitative Data: In Vitro Inhibitory Activity of Cabozantinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cabozantinib against various purified protein kinases. This data is crucial for designing experiments and understanding the compound's target profile.

Target Kinase	IC50 (nM)	Reference(s)
VEGFR2	0.035	[1][2][3]
MET	1.3	[1][2][3]
RET	5.2	[2][3]
KIT	4.6	[2][3]
AXL	7	[2][3]
FLT3	11.3	[2][3]
TIE2	14.3	[2][3]
RET (M918T mutant)	27	[6]
RET (Y791F mutant)	1173	[6]
RET (V804L mutant)	>5000	[6]

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the activity of Cabozantinib in the laboratory.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Cabozantinib on the enzymatic activity of a specific tyrosine kinase (e.g., MET, VEGFR2).

Materials:

- Recombinant human kinase (e.g., MET, VEGFR2)
- Kinase-specific substrate (e.g., poly(Glu, Tyr) peptide)
- Cabozantinib (dissolved in DMSO)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- 384-well plates
- Plate reader capable of measuring luminescence or fluorescence

Protocol:

- Prepare a serial dilution of Cabozantinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Add the recombinant kinase to the wells of a 384-well plate.
- Add the diluted Cabozantinib or DMSO (vehicle control) to the wells containing the kinase.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the remaining ATP levels using a commercially available detection reagent (e.g., Kinase-Glo®). The signal is inversely proportional to kinase activity.

- Plot the percentage of kinase inhibition against the logarithm of Cabozantinib concentration to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of Cabozantinib on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a cell line with known MET or VEGFR2 expression)
- Complete cell culture medium
- Cabozantinib (dissolved in DMSO)
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Cabozantinib in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
- Remove the old medium from the cells and add the medium containing different concentrations of Cabozantinib or vehicle control (medium with DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at 570 nm.

- For the CellTiter-Glo® assay, follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
- Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of Cabozantinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of Cabozantinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

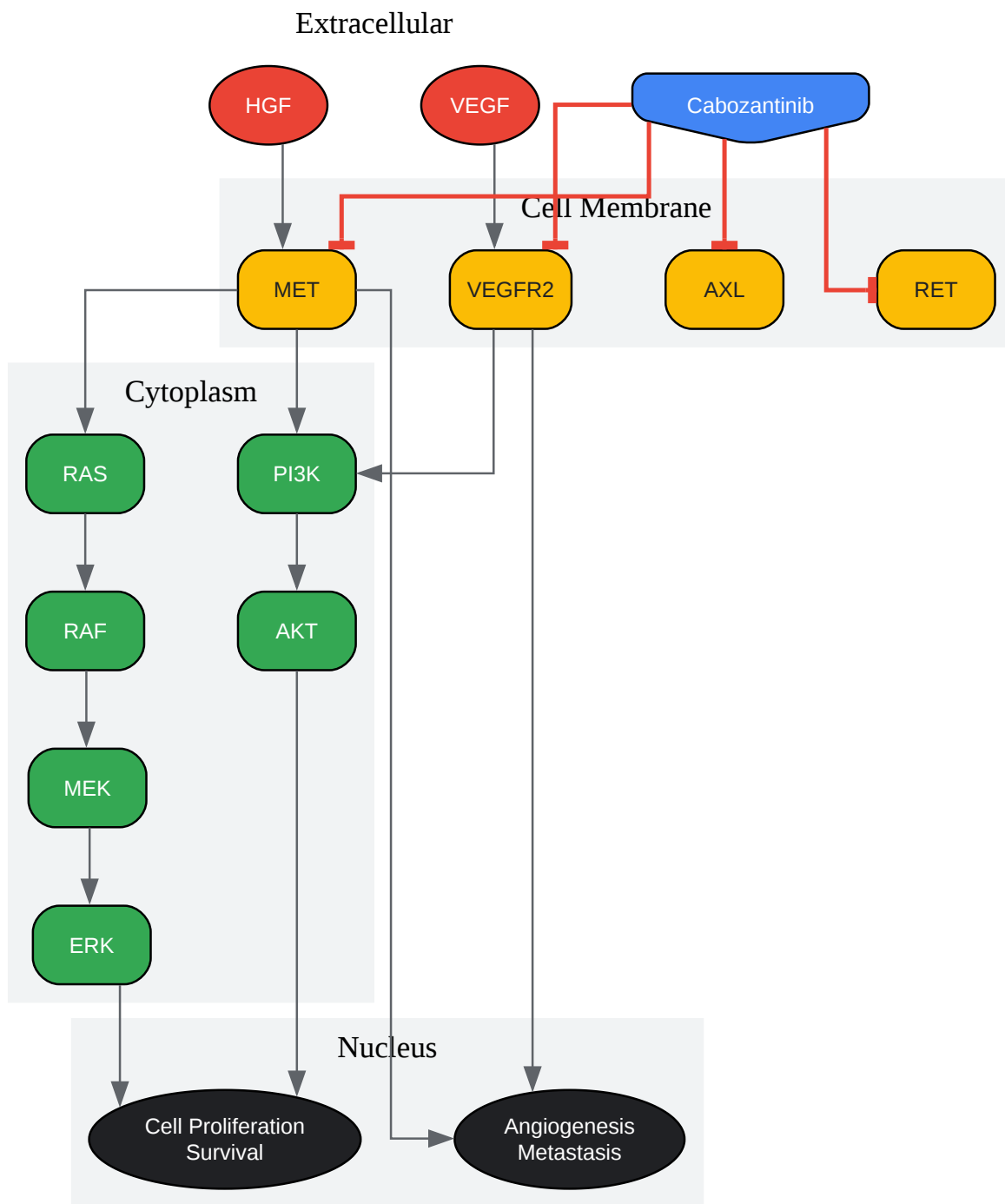
- Cancer cell line of interest
- Cabozantinib (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β -actin as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Plate cells and allow them to adhere.
- Treat the cells with various concentrations of Cabozantinib or vehicle control for a specified time (e.g., 2-6 hours).
- If studying ligand-induced phosphorylation, starve the cells in serum-free medium before treatment, and then stimulate with the appropriate ligand (e.g., HGF for MET) in the presence or absence of Cabozantinib.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Quantify the protein concentration of the lysates.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system. Analyze the band intensities to determine the relative phosphorylation levels.

Visualizations

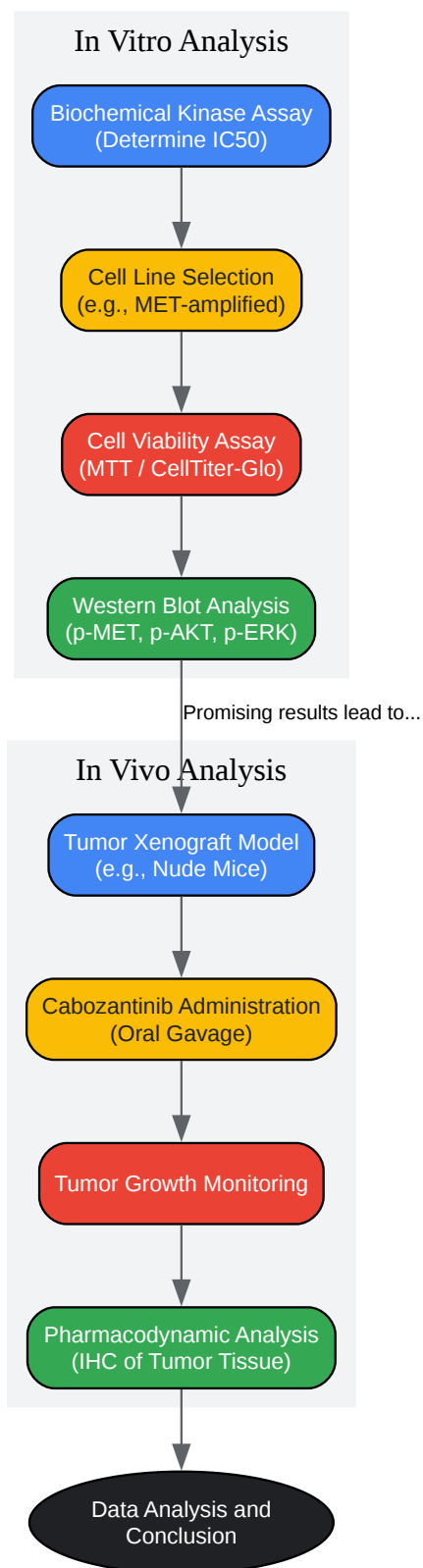
Cabozantinib Signaling Pathway



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Caption: Cabozantinib inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Workflow for Cabozantinib Evaluation



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